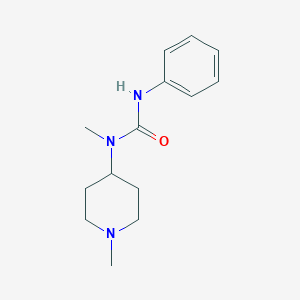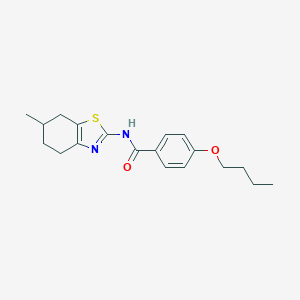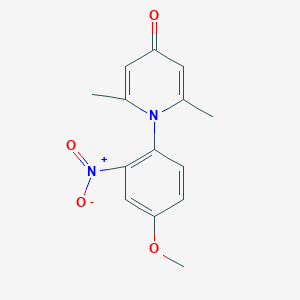![molecular formula C15H19N3OS B256692 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone is a chemical compound that belongs to the family of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting certain enzymes or proteins that are involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. The compound also inhibits the activity of aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. The compound also has antioxidant properties and can scavenge free radicals. It has been shown to reduce the levels of glucose and glycosylated hemoglobin in diabetic animals. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and can be purified by recrystallization. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer to animals. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This can help in the design of more targeted and effective drugs.
Another direction is to explore the potential of this compound in combination therapy. It has been shown to enhance the efficacy of other drugs when used in combination. Therefore, it can be used in combination with other drugs to improve their therapeutic effects.
Conclusion
In conclusion, 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone is a promising compound that has potential therapeutic properties. It has been extensively studied for its biochemical and physiological effects and has shown promising results in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential in drug development.
Synthesemethoden
The synthesis method of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone involves the reaction of 4-isopropylbenzoyl chloride with 5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization. The yield of the product is high and the purity is also satisfactory.
Wissenschaftliche Forschungsanwendungen
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been tested on different cell lines and animal models, and the results have been encouraging.
Eigenschaften
Produktname |
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone |
|---|---|
Molekularformel |
C15H19N3OS |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C15H19N3OS/c1-4-14-16-15(18-17-14)20-9-13(19)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
CFAVVJFKAGJXNZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)

acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)


![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)


